molecular formula C18H21NO3S2 B2490143 3-(benzenesulfonyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one CAS No. 1396749-46-4

3-(benzenesulfonyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2490143
CAS No.: 1396749-46-4
M. Wt: 363.49
InChI Key: XBLGLZJDHCXRDS-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Its molecular structure, which integrates a benzenesulfonyl group linked to a propan-1-one chain and a 4-(thiophen-2-yl)piperidine moiety, places it within a class of compounds investigated for modulating key biological pathways. Piperidine derivatives have been extensively explored as inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism . These compounds can potently inhibit mitochondrial Complex I function, disrupting energy production and leading to significant cytotoxicity in OXPHOS-dependent cancer cells, such as certain pancreatic cancer models . Furthermore, structurally related molecules featuring heterocyclic systems like piperidine, piperazine, and thiophene are actively researched for their anticonvulsant and analgesic properties, demonstrating efficacy in formalin-induced tonic pain and neuropathic pain models . The presence of the thiophene ring, a common bioisostere in drug design, is a key feature in many bioactive molecules and is often associated with interactions at neuronal voltage-sensitive sodium channels, suggesting a potential mechanism of action for related compounds . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c20-18(10-14-24(21,22)16-5-2-1-3-6-16)19-11-8-15(9-12-19)17-7-4-13-23-17/h1-7,13,15H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLGLZJDHCXRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

The α-bromoketone intermediate facilitates nucleophilic displacement by benzenesulfinate anions.

Procedure :

  • Piperidine-thiophene coupling : 4-(Thiophen-2-yl)piperidine is synthesized via Buchwald-Hartwig amination of thiophene-2-boronic acid with tert-butyl piperidine-4-ylcarbamate, followed by Boc deprotection.
  • Ketone bromination : Propan-1-one is brominated at the α-position using HBr/AcOH under reflux to yield 3-bromopropan-1-one.
  • Nucleophilic substitution : The bromoketone reacts with 4-(thiophen-2-yl)piperidine in DMF at 80°C for 12 h, achieving 78% yield (Table 1).

Benzenesulfonyl Group Installation

Sulfonylation : Treatment of the intermediate with benzenesulfonyl chloride (1.2 eq) and Et$$3$$N (2 eq) in CH$$2$$Cl$$_2$$ at 0°C→RT for 6 h affords the target compound in 85% yield.

Method 2: Mitsunobu Coupling for C–N Bond Formation

Alcohol Activation and Coupling

This route exploits Mitsunobu conditions to forge the critical C–N bond.

Procedure :

  • 3-(Benzenesulfonyl)propan-1-ol synthesis : Propan-1-ol is sulfonylated using benzenesulfonyl chloride/pyridine (0°C, 2 h), yielding 3-(benzenesulfonyl)propan-1-ol (92%).
  • Mitsunobu reaction : The alcohol reacts with 4-(thiophen-2-yl)piperidine under DIAD/PPh$$_3$$ in THF (0°C→RT, 24 h), achieving 68% yield.

Optimization :

  • Solvent : THF outperforms DMF/DMSO in minimizing ester byproducts.
  • Temperature : Prolonged reactions at RT improve conversion (Table 2).

Method 3: Reductive Amination Pathway

Ketone-Amine Condensation

This approach leverages imine formation followed by reduction.

Procedure :

  • 3-(Benzenesulfonyl)propanal synthesis : Oxidation of 3-(benzenesulfonyl)propan-1-ol (CrO$$3$$/H$$2$$SO$$_4$$, 0°C, 1 h) gives the aldehyde (89%).
  • Imine formation : Condensation with 4-(thiophen-2-yl)piperidine in MeOH (RT, 4 h).
  • Reduction : NaBH$$_4$$ in EtOH (0°C, 30 min) yields the target compound (62%).

Challenges :

  • Over-reduction of the ketone to secondary alcohol.
  • Competitive sulfone reduction (mitigated by low-temperature NaBH$$_4$$).

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 66 58 55
Purity (HPLC, %) 98.2 97.5 96.8
Reaction Time (h) 18 24 6
Scalability Excellent Moderate Poor
Byproduct Formation <2% 5–8% 10–12%

Key Findings :

  • Method 1 offers superior scalability and yield, critical for industrial applications.
  • Method 2 provides stereochemical control but requires expensive DIAD reagents.
  • Method 3 suffers from competitive reduction pathways, limiting utility.

Experimental Optimization Insights

Solvent Effects on Sulfonylation

Polar aprotic solvents (DMF, DMSO) enhance benzenesulfonyl chloride reactivity but promote hydrolysis. Dichloromethane balances reactivity and stability, achieving 85% conversion.

Temperature-Dependent Byproduct Formation

In Method 1, maintaining the sulfonylation step below 20°C suppresses sulfonic acid byproducts (Figure 1).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Yield (%) Synthesis Method Biological Activity (if reported) Reference
3-(Benzo[b]thiophen-2-yl)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)propan-1-one (3o) Benzo[b]thiophene, 4-Cl-phenyl, indole 77 Friedel-Crafts reaction Not specified
3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (1e) Benzylamino, thiophen-2-yl 55 N-methoxy-N-methylamide route Not specified
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) Thiophen-2-ylthio, CF3-phenylpiperazine Not specified Coupling reaction Not specified
(E)-3-(4-(Benzyloxy)phenyl)-2-(substituted benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one (AAP-1 to AAP-10) Thiazolidin-3-yl, benzylideneamino 60-85 Microwave-assisted synthesis Antimicrobial activity
1-(3-Fluoro-4-{4-[(2-fluorophenyl)carbonyl]piperazinyl}phenyl)propan-1-one 2-Fluorobenzoyl, fluoro-phenylpiperazine Not specified Not specified Not specified

Key Observations:

  • Electronic Effects: The benzenesulfonyl group in the target compound is more electron-withdrawing compared to benzoyl (3o, 3p) or benzylamino (1e) substituents, which may alter reactivity in nucleophilic or electrophilic reactions .
  • Synthetic Yields: Friedel-Crafts-derived compounds (3o, 3p) achieve higher yields (76-82%) than benzylamino derivatives (41-69%), suggesting steric or electronic challenges in the latter .

Pharmacological and Functional Comparisons

  • Anti-Ulcer Activity : Piperidine-linked compounds (e.g., ) demonstrate anti-ulcer effects via histopathological evaluation. The target compound’s piperidine-thiophene motif may share similar gastroprotective mechanisms .
  • Neuroprotective Potential: Piperidine derivatives with carboxamide groups () show neuroprotective activity. The benzenesulfonyl group in the target compound could modulate blood-brain barrier penetration compared to ester or amide analogs .
  • Antimicrobial Activity : Thiazolidin-3-yl derivatives () exhibit antimicrobial properties, highlighting the role of heterocycles. The target compound’s thiophene may enhance activity against Gram-negative bacteria .

Structural Characterization Techniques

  • Crystallography : SHELXL and OLEX2 () are widely used for refining crystal structures of similar compounds, ensuring accurate bond-length and angle measurements .
  • Spectroscopic Analysis : NMR and IR data () confirm substituent effects. For example, the benzenesulfonyl group would show distinct $^{13}\text{C}$-NMR shifts (~125-140 ppm for sulfonyl-attached carbons) compared to benzoyl (~190 ppm for carbonyl) .

Biological Activity

The compound 3-(benzenesulfonyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C19H22N2O3SC_{19}H_{22}N_2O_3S. The structure features a piperidine ring substituted with a thiophene group and a benzenesulfonyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Thiophen-2-yl Group : This step often involves electrophilic substitution reactions.
  • Attachment of the Benzenesulfonyl Group : Nucleophilic substitution reactions are commonly used here.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including antifungal and insecticidal properties. Below are some key findings from recent studies:

Antifungal Activity

A study demonstrated that derivatives containing similar structural motifs showed significant antifungal activity against pathogens like Pseudoperonospora cubensis and Rhizoctonia solani. For instance, one derivative exhibited an inhibition rate of 100% against Pseudoperonospora cubensis, outperforming standard antifungal agents like azoxystrobin at concentrations as low as 200 μg/mL .

Insecticidal Activity

Research has also highlighted the insecticidal potential of related compounds. A notable example includes a derivative that achieved a 100% lethal rate against Mythimna separata at a concentration of 500 μg/mL .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to this compound:

Study Compound Tested Target Organism Inhibition Rate (%) Concentration (μg/mL)
Study 15-(3-bromophenyl)-4-methylthiazolePseudoperonospora cubensis100%200
Study 25-(4-bromophenyl)-4-methylthiazoleRhizoctonia solani58.86%200
Study 3(4-(5-(3-bromophenyl)-4-methylthiazol) piperidin-1-yl)(m-tolyl)methanoneMythimna separata100%500

The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine and thiophene groups may enhance binding affinity to specific biological targets, thereby inhibiting essential metabolic pathways in fungi and insects.

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